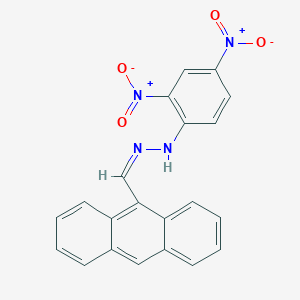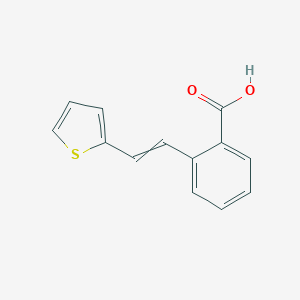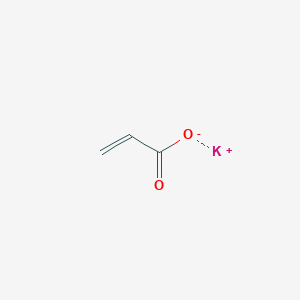
丙烯酸钾
描述
Potassium acrylate is a potassium salt of polyacrylic acid with the chemical formula [−CH 2 −CH(CO 2 K)−] n . It is a type of superabsorbent polymer that can absorb hundreds of times its original weight in purified water . It is used in analytical methods to measure the effectiveness of other agents and can be used to produce carboxylate, coordination complex, and hydroxide solution .
Synthesis Analysis
Acrylates, including potassium acrylate, are made from acrylate monomer, which usually comprises esters containing vinyl groups . The properties of an acrylate copolymer can be modified by adjusting the ratios of other acrylates during synthesis . Poly(potassium acrylate), P(KA), and poly[acrylamide-co-(potassium acrylate)], P(Am-co-KA), have been synthesized .Molecular Structure Analysis
The molecular formula of potassium acrylate is CHKO . Its average mass is 110.153 Da and its monoisotopic mass is 109.977013 Da .Chemical Reactions Analysis
Potassium acrylate can undergo various chemical reactions. For instance, poly(potassium acrylate), P(KA), and poly[acrylamide-co-(potassium acrylate)], P(Am-co-KA), can be degraded via chemical and biological processes .Physical And Chemical Properties Analysis
Potassium acrylate has varied physical properties and ease of synthesis . It is sought after specifically for coatings, adhesives, sealants, and elastomers (CASE) applications because of its stability, high heat resistance, excellent weathering, low-temperature performance .科学研究应用
电化学合成丙烯酸钾:Pagliaro等人(2021年)探索了将生物质衍生的烯丙醇转化为丙烯酸钾和氢气的可持续转化过程。该过程利用电解池,展示了烯丙醇的高转化率和丙烯酸产率选择性,突出了一种环保的生产丙烯酸钾的方法(Pagliaro et al., 2021)。
晶体结构研究:Heyman等人(2020年)研究了丙烯酸钾及相关化合物的晶体结构。他们的研究揭示了丙烯酸钾在γ-辐照下的反应性,导致高分子量聚丙烯酸盐的形成,这对于理解材料的行为和潜在应用具有重要意义(Heyman, Chen, & Foxman, 2020)。
离子选择性膜应用:Heng和Hall(1996年)研究了基于甲基丙烯酸酯-丙烯酸酯的聚合物,包括丙烯酸钾,用于钾离子选择性膜的应用。这些膜在检测钾离子方面具有功能性,展示了丙烯酸钾在选择性离子检测和测量中的适用性(Heng & Hall, 1996)。
热稳定性分析:McNeill和Sadeghi(1990年)研究了聚丙烯酸盐的热稳定性和降解机制,包括丙烯酸钾。他们的发现为这些材料的稳定性和降解产物提供了见解,这对于它们在各个行业中的应用至关重要(McNeill & Sadeghi, 1990)。
相变研究:Verneker和Vasanthakumari(1983年)发现丙烯酸钾在特定温度下经历可逆相变,使用差示扫描量热法和X射线衍射技术。这种性质对于需要具有相变能力的材料的应用至关重要(Verneker & Vasanthakumari, 1983)。
超吸水聚合物合成:Li等人(2008年)使用钾腐植酸、丙烯酸和丙烯酰胺制备了一种超吸水聚合物,其中包括丙烯酸钾。这种聚合物表现出很高的吸水性,展示了丙烯酸钾在制备吸水材料方面的潜力(Li,Wang,Zou,& Zhu,2008)。
安全和危害
Potassium acrylate may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
未来方向
Potassium acrylate has potential applications in agriculture where it can provide drought resistance to crops, act as reservoirs for critical nutrients, function as seed coating agents, and improve transplantation success rate . It has been suggested that it can be used to enhance plant growth by providing water and nutrients right at the root zone of plants, thus reducing wastage and has shown to reduce fertilizer use by 15–30% .
属性
IUPAC Name |
potassium;prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O2.K/c1-2-3(4)5;/h2H,1H2,(H,4,5);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBIJGNKOJGGCI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3KO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
79-10-7 (Parent) | |
| Record name | 2-Propenoic acid, potassium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010192855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40883096 | |
| Record name | 2-Propenoic acid, potassium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium acrylate | |
CAS RN |
10192-85-5, 25608-12-2 | |
| Record name | 2-Propenoic acid, potassium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010192855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Polyacrylic acid, potassium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025608122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, potassium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, potassium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.418 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Propenoic acid, homopolymer, potassium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.160 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

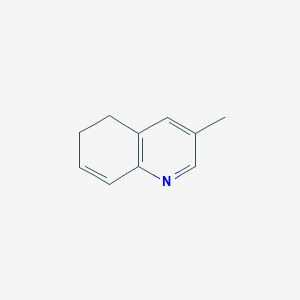
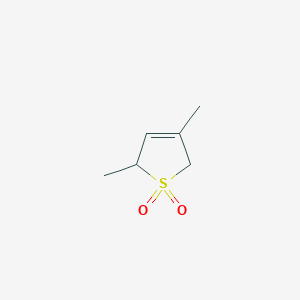
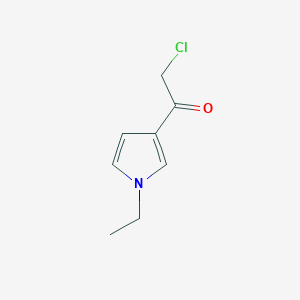
![N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide](/img/structure/B159785.png)
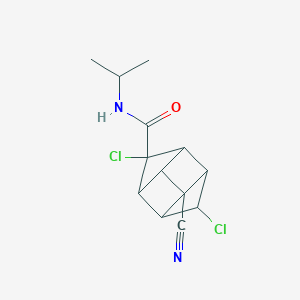
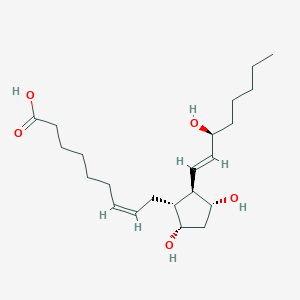

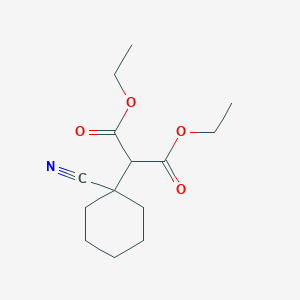
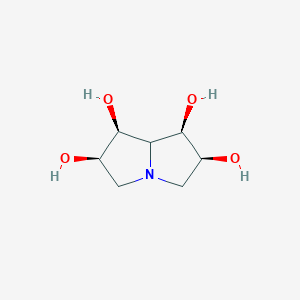
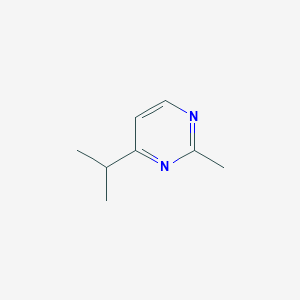
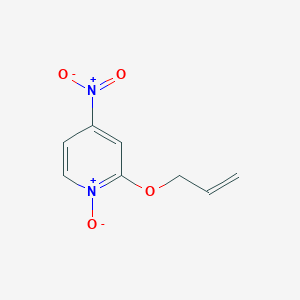
![tert-butyl N-[(4R)-3-oxo-1,2-oxazolidin-4-yl]carbamate](/img/structure/B159811.png)
